molecular formula C13H22ClN7O2 B12867585 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride

3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride

Cat. No.: B12867585
M. Wt: 343.81 g/mol
InChI Key: PTUBEIWUUPXQKE-UHFFFAOYSA-N
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Description

3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride is a synthetic organic compound that belongs to the class of purine derivatives. These compounds are often studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride typically involves multi-step organic reactions. The starting materials may include purine derivatives and piperazine compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. They may include various functionalized derivatives with altered biological properties.

Scientific Research Applications

Chemistry

The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.

Biology

In biological research, it may be investigated for its interactions with enzymes, receptors, and other biomolecules.

Medicine

Potential medical applications include its use as a lead compound in drug discovery for treating viral infections, cancer, and other diseases.

Industry

In the industrial sector, it may be used in the synthesis of specialty chemicals, pharmaceuticals, and other high-value products.

Mechanism of Action

The mechanism of action of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Derivatives: Compounds like adenosine and its analogs share structural similarities and may exhibit similar biological activities.

    Purine Nucleosides: These compounds are also structurally related and are often studied for their antiviral and anticancer properties.

Uniqueness

The uniqueness of 3-(6-Amino-8-(4-methylpiperazin-1-yl)-3H-purin-3-yl)propane-1,2-diol hydrochloride lies in its specific functional groups and molecular structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H22ClN7O2

Molecular Weight

343.81 g/mol

IUPAC Name

3-[6-imino-8-(4-methylpiperazin-1-yl)-7H-purin-3-yl]propane-1,2-diol;hydrochloride

InChI

InChI=1S/C13H21N7O2.ClH/c1-18-2-4-19(5-3-18)13-16-10-11(14)15-8-20(12(10)17-13)6-9(22)7-21;/h8-9,14,21-22H,2-7H2,1H3,(H,16,17);1H

InChI Key

PTUBEIWUUPXQKE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(N2)C(=N)N=CN3CC(CO)O.Cl

Origin of Product

United States

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